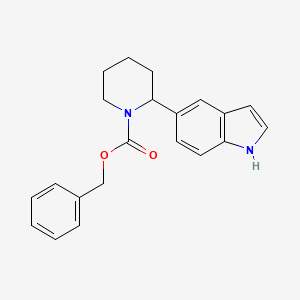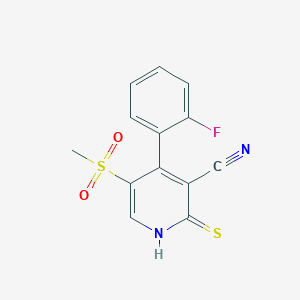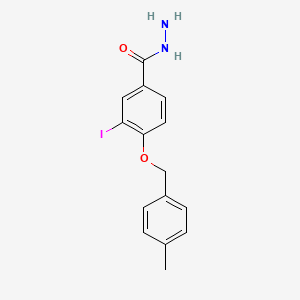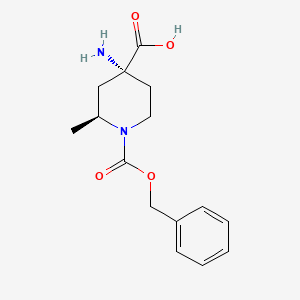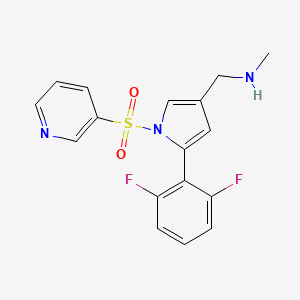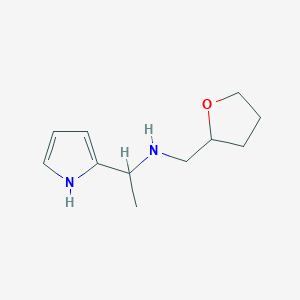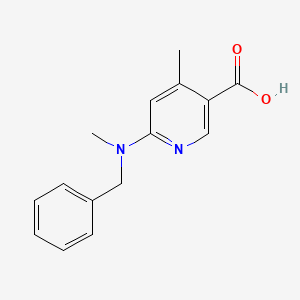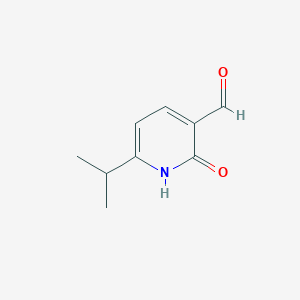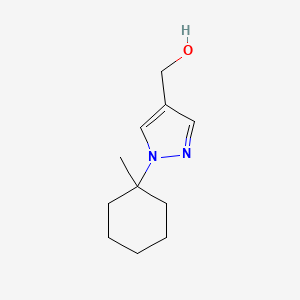
1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of azetidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of Substituents: The tert-butyl, ethyl, and methoxy groups are introduced through alkylation or acylation reactions using appropriate reagents.
Carboxylation: The dicarboxylate groups are introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to achieve desired yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Hydroxylated or oxidized derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interacting with the active sites of enzymes, altering their activity.
Modulating Pathways: Influencing biochemical pathways by acting as an agonist or antagonist.
Structural Modifications: Inducing conformational changes in target molecules, affecting their function.
Comparación Con Compuestos Similares
- tert-Butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
- Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-ethyl 3-methoxy-2-methylazetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-7-18-10(15)13(17-6)8-14(9(13)2)11(16)19-12(3,4)5/h9H,7-8H2,1-6H3 |
Clave InChI |
KYRAEMNYFXUAPM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CN(C1C)C(=O)OC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


